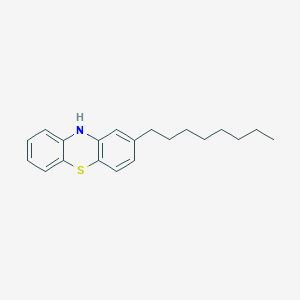

2-octyl-10H-phenothiazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Octyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The addition of an octyl group to the phenothiazine core enhances its solubility and modifies its chemical properties, making it suitable for specific applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-octyl-10H-phenothiazine typically involves the alkylation of phenothiazine with an octyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete alkylation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 2-Octyl-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Alkylated or acylated phenothiazine derivatives.

科学的研究の応用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

2-Octyl-10H-phenothiazine is utilized as an electron donor in the fabrication of OLEDs. Its favorable electronic properties allow it to contribute effectively to the light-emitting process. The incorporation of this compound can enhance the efficiency and stability of OLED devices, making them more commercially viable.

Photovoltaics

This compound is also explored in organic photovoltaics, where it serves as a component in dye-sensitized solar cells (DSSCs). The phenothiazine structure allows for strong light absorption and efficient charge transfer, which are critical for improving the performance of solar cells .

Nonlinear Optics

This compound exhibits promising nonlinear optical properties, making it a candidate for photonic applications. Its ability to demonstrate reverse saturable absorption behavior suggests potential uses in optical limiters and other devices that manipulate light.

Medicinal Chemistry

Therapeutic Applications

Research indicates that phenothiazine derivatives, including this compound, may have therapeutic effects in treating neurological disorders. These compounds have been studied for their antipsychotic and antiemetic properties, showing efficacy in inhibiting various neurotransmitter receptors such as dopamine and serotonin .

Fluorescent Probes

The compound's ability to emit fluorescence upon excitation has led to investigations into its use as a fluorescent probe in biological imaging and diagnostics. This property is particularly useful for detecting metal ions or other biological markers .

Material Science

Synthesis of Novel Materials

In materials science, this compound serves as a building block for synthesizing more complex molecules. Its unique structural properties facilitate the development of novel materials with tailored electronic and optical characteristics .

Photoinitiators in Polymerization

The compound has been incorporated into photoinitiating systems used in polymerization processes. Its effectiveness in initiating polymerization under visible light makes it valuable in the production of photocomposites and other advanced materials .

作用機序

The mechanism of action of 2-octyl-10H-phenothiazine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, phenothiazine derivatives are known to inhibit dopamine receptors, which is the basis for their antipsychotic effects.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism. Its ability to generate reactive oxygen species (ROS) upon oxidation can lead to oxidative stress, which has both therapeutic and toxicological implications.

類似化合物との比較

2-Octyl-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:

Chlorpromazine: A well-known antipsychotic drug that also contains the phenothiazine core but with a different substitution pattern.

Promethazine: An antihistamine and antiemetic agent with a phenothiazine structure.

Methylene Blue: A phenothiazine derivative used as a dye and medication.

Uniqueness: The presence of the octyl group in this compound imparts unique solubility and lipophilicity properties, making it distinct from other phenothiazine derivatives. This modification can enhance its suitability for specific applications, such as in organic electronics and as a fluorescent probe.

生物活性

2-Octyl-10H-phenothiazine, a derivative of phenothiazine, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H25NS

- Molar Mass : 199.27 g/mol .

Phenothiazines, including this compound, exhibit various biological activities attributed to their ability to interact with multiple biological targets. Notably, they are known for:

- Antipsychotic Effects : Primarily used in treating schizophrenia and other psychiatric disorders due to their dopamine receptor antagonism.

- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is significant in neurodegenerative diseases such as Alzheimer’s .

- Antitumor Activity : Recent studies indicate that derivatives like this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

-

Antitumor Efficacy :

A study evaluated the antiproliferative effects of this compound on gastric cancer cell lines (MGC-803, MKN28, MKN45). The compound demonstrated significant cytotoxicity with a marked selectivity for cancer cells over normal cells. Mechanistic investigations revealed that it induced apoptosis and inhibited cell migration by modulating the Wnt/β-catenin signaling pathway . -

Neuroprotective Properties :

In a study focusing on Alzheimer’s disease models, derivatives of phenothiazine were shown to inhibit cholinesterases and reduce amyloid-beta aggregation. These findings suggest potential applications in neurodegenerative disease management by targeting oxidative stress and cholinergic dysfunction . -

Antioxidant Activity :

Research highlighted the antioxidant capabilities of phenothiazine derivatives, including this compound. These compounds were shown to protect against oxidative damage in cellular models, indicating their potential role in therapies aimed at oxidative stress-related conditions .

特性

IUPAC Name |

2-octyl-10H-phenothiazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-2-3-4-5-6-7-10-16-13-14-20-18(15-16)21-17-11-8-9-12-19(17)22-20/h8-9,11-15,21H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXKPSYKCGZHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)SC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。